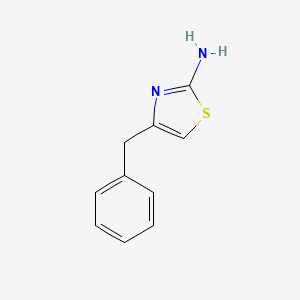

4-Benzyl-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUDPXVHCZKIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323960 | |

| Record name | 4-benzyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-56-2 | |

| Record name | 7496-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzyl-1,3-thiazol-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Benzyl-1,3-thiazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 2-aminothiazole scaffold, this molecule serves as a crucial building block for the synthesis of various biologically active agents. This guide details its fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and spectroscopic profile. Furthermore, it explores its applications in drug discovery, particularly in the development of novel anti-inflammatory agents, and outlines essential safety and handling protocols. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its rigid, planar structure and its capacity for hydrogen bonding, which facilitate favorable interactions with a wide range of biological targets.[2] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The 4-benzyl substituent in this compound introduces a key lipophilic component and a benzylic methylene group that can be critical for molecular recognition and can influence the compound's pharmacokinetic profile.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₁₀N₂S | [5][6] |

| Molecular Weight | 190.27 g/mol | [5][6] |

| CAS Number | 7496-56-2 | [5][6][7] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CSC(=N2)N | [6] |

| InChIKey | FDUDPXVHCZKIOJ-UHFFFAOYSA-N | [5] |

| Computed XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Reactivity

Synthetic Pathway: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea derivative.[8] For this compound, the specific precursors are 1-chloro-3-phenylpropan-2-one and thiourea.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H10N2S | CID 346931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7496-56-2 | HAA49656 [biosynth.com]

- 7. This compound | CAS 7496-56-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Core Molecular Profile: The Foundational Data

An In-Depth Technical Guide to the Physicochemical and Pharmacological Significance of 4-Benzyl-1,3-thiazol-2-amine

This guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific community. Moving beyond a simple data sheet, we will explore the foundational importance of its molecular characteristics, particularly its molecular weight, and contextualize this data within the broader landscape of medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand not just the "what," but the "why" behind this molecule's utility and the experimental choices made in its study.

At the heart of any chemical entity lies its fundamental physicochemical properties. For this compound, these data points are the starting line for any substantive investigation, from synthetic strategy to pharmacological screening. The molecular weight, in particular, serves as a critical gatekeeper for drug-likeness and bioavailability.

The thiazole ring system is a well-established "privileged structure" in medicinal chemistry. Its rigid planarity and capacity for hydrogen bonding contribute to favorable interactions with biological targets, making derivatives of this scaffold highly valuable. This compound, with a molecular weight of approximately 190.27 g/mol , sits comfortably within the chemical space often explored for fragment-based drug discovery and lead optimization. This value is low enough to allow for substantial synthetic elaboration while maintaining desirable pharmacokinetic properties, a concept we will explore further.

| Property | Value | Source |

| Molecular Weight | 190.27 g/mol | PubChem |

| Monoisotopic Mass | 190.05646950 Da | PubChem |

| Molecular Formula | C₁₀H₁₀N₂S | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7496-56-2 | Biosynth |

| SMILES | C1=CC=C(C=C1)CC2=CSC(=N2)N | Biosynth |

| Calculated XLogP3 | 2.6 | PubChem |

The Molecular Weight in Drug Discovery: A Critical Parameter

A molecule's molecular weight is far from a trivial statistic; it is a primary determinant of its pharmacological potential. In the context of drug development, it influences solubility, permeability, and ultimately, bioavailability. The well-regarded Lipinski's Rule of Five, a cornerstone of modern medicinal chemistry, posits that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500.

This compound's modest molecular weight of ~190 g/mol makes it an ideal starting scaffold. It provides a core structure with inherent biological relevance—derivatives have been investigated as potent anti-inflammatory agents—while leaving ample "molecular real estate" for chemists to modify. These modifications aim to enhance potency, selectivity, or pharmacokinetic profiles without breaching the critical 500 Da threshold, thereby preserving the potential for oral bioavailability.

The diagram below illustrates the central role of the core scaffold in relation to potential modifications and desired drug-like properties.

Caption: Drug development workflow starting from a low molecular weight scaffold.

Synthesis and Verification: A Protocol Grounded in Causality

The most common and efficient route to synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable method for obtaining the target compound. The protocol below is based on established procedures. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Hantzsch Synthesis of this compound

Objective: To synthesize this compound via the reaction of a suitable α-haloketone with thiourea.

Materials:

-

1-Chloro-3-phenylpropan-2-one (α-haloketone)

-

Thiourea

-

Ethanol (Anhydrous)

-

Dilute Ammonia Solution

-

Diethyl Ether

-

Standard reflux apparatus, magnetic stirrer, rotary evaporator, and TLC equipment.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3.9 g of thiourea in 100 mL of ethanol.

-

Causality: Ethanol serves as a polar protic solvent, capable of dissolving both the nucleophilic thiourea and the electrophilic α-haloketone, facilitating their interaction.

-

-

Addition of Electrophile: To the stirring solution, add 10 g of 1-chloro-3-phenylpropan-2-one.

-

Causality: The α-haloketone is the key electrophile. The carbon bearing the chlorine atom is susceptible to nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization cascade.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures the reaction can be maintained at the boiling point of the solvent without evaporative loss.

-

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction is complete and preventing unnecessary heating which could lead to side products.

-

-

Work-up & Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Causality: This removes the ethanol solvent, leaving the crude product and any non-volatile impurities.

-

-

Neutralization & Extraction: Resuspend the residue in a dilute ammonia solution and extract with diethyl ether (3 x 50 mL).

-

Causality: The synthesis initially forms the hydrochloride salt of the amine. The weak base (ammonia) deprotonates the amine, converting it to its free base form, which is more soluble in organic solvents like diethyl ether than in the aqueous solution. This allows for its selective extraction.

-

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound will form pure crystals, while impurities remain dissolved in the solvent. The final purity should be confirmed by melting point analysis. The hydrochloride salt is reported to melt at 127°C.

-

The following diagram illustrates the generalized mechanism of the Hantzsch Thiazole Synthesis.

Introduction: The Significance of the 2-Aminothiazole Scaffold

An In-depth Technical Guide to the Structure and Synthesis of 4-Benzyl-1,3-thiazol-2-amine

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, and detailed synthetic protocols, with a focus on the well-established Hantzsch thiazole synthesis. This guide emphasizes the underlying chemical principles and experimental rationale, offering field-proven insights for practical application.

The 2-aminothiazole ring is a prominent heterocyclic scaffold, often described as a "privileged structure" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of pharmacologically active compounds, including approved drugs and clinical candidates exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The thiazole moiety's unique electronic properties, planarity, and capacity for hydrogen bonding contribute to its favorable interactions with biological targets.[3]

Within this important class of compounds, this compound serves as a crucial synthetic intermediate. Its structure combines the versatile 2-aminothiazole core with a benzyl group at the 4-position, a feature that has been identified as a key pharmacophore in the design of novel anti-inflammatory agents.[4][5] Notably, this scaffold has been explored in the development of analogues of Darbufelone, a dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitor, underscoring its relevance in the search for new therapeutics.[4][6]

Chemical Structure and Physicochemical Properties

The structural identity and properties of this compound are fundamental to its application in synthesis.

Chemical Structure

The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. An amino group is attached at the 2-position, and a benzyl group (a phenylmethyl substituent) is located at the 4-position.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, beginning with the preparation of the requisite α-haloketone precursor.

Part A: Synthesis of α-Haloketone Precursor (1-Chloro-3-phenylpropan-2-one)

The synthesis of the target thiazole requires the α-haloketone precursor, 1-chloro-3-phenylpropan-2-one. While commercially available, its synthesis from phenylacetone (also known as 1-phenyl-2-propanone) is a common laboratory procedure. The most direct method is the α-halogenation of the enolizable ketone. [7] Protocol: α-Chlorination of Phenylacetone

-

Materials: Phenylacetone, sulfuryl chloride (SO₂Cl₂), dichloromethane (DCM) or other inert solvent.

-

Procedure:

-

Dissolve phenylacetone (1 equivalent) in an anhydrous, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 5-10 °C.

-

Causality: This reaction generates HCl and SO₂ as byproducts. Slow, controlled addition is critical to manage the exothermic nature of the reaction and the evolution of gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the generated HCl.

-

Separate the organic layer, and extract the aqueous layer with additional dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-chloro-3-phenylpropan-2-one.

-

Note: α-haloketones are often lachrymatory and should be handled with care in a well-ventilated fume hood. [8]Purification is typically achieved via vacuum distillation or column chromatography if necessary.

-

Part B: Hantzsch Synthesis of this compound

This protocol details the final condensation step to yield the target compound. [9] Protocol: Synthesis of this compound

-

Materials: 1-chloro-3-phenylpropan-2-one (10 g, 1 equivalent), thiourea (3.9 g, ~0.87 equivalents), ethanol (100 mL).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-chloro-3-phenylpropan-2-one (10 g) and thiourea (3.9 g) to 100 mL of ethanol. [9] * Causality: Ethanol serves as an effective polar protic solvent that facilitates the dissolution of both reactants and is suitable for heating to reflux.

-

Heat the reaction mixture to reflux and maintain for 2 hours. [9]Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the ethanol. [9]This will yield a solid or semi-solid residue, which is the hydrochloride salt of the product.

-

Take up the residue in a dilute aqueous ammonia solution. [9]This step is crucial to neutralize the hydrochloride salt and generate the free amine form of the product.

-

Causality: The basic workup deprotonates the thiazolium nitrogen and the exocyclic amino group, rendering the product neutral and soluble in organic solvents for extraction.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound. A yield of approximately 79% has been reported for this procedure. [9]

-

Overall Experimental Workflow

Caption: Experimental workflow for the two-stage synthesis.

Modern Synthetic Alternatives

While the classic Hantzsch synthesis is robust, modern organic chemistry has introduced several refinements to improve efficiency, safety, and environmental friendliness.

-

One-Pot Procedures: To avoid the isolation of lachrymatory α-haloketones, one-pot methods have been developed. These involve the in situ generation of the α-haloketone from a ketone using a halogenating agent like trichloroisocyanuric acid (TCCA) or iodine, followed by the immediate addition of thiourea in the same reaction vessel. [10][11]* Catalysis: Various catalysts, including ammonium 12-molybdophosphate, β-cyclodextrin, and silica-supported acids, have been employed to facilitate the reaction under milder conditions, often leading to improved yields and shorter reaction times. [12][13]* Green Chemistry Approaches: Significant efforts have been made to develop more environmentally benign protocols. These include using green solvents like water or polyethylene glycol (PEG-400), or conducting the reaction under solvent-free conditions with the aid of microwave irradiation. [12][14]* Alternative Reagents: To circumvent the use of α-haloketones altogether, other strategies have emerged, such as the rhodium-catalyzed coupling of sulfoxonium ylides with thiourea, offering a halogen-free route to 2-aminothiazoles. [12]

Conclusion

This compound is a valuable heterocyclic building block with direct applications in the synthesis of potential therapeutic agents. Its structure is well-defined, and its synthesis is most reliably achieved via the Hantzsch thiazole synthesis—a classic yet powerful transformation in organic chemistry. By understanding the underlying mechanism and the rationale behind the detailed experimental protocols, researchers can confidently and efficiently produce this important compound. The continued development of one-pot, catalyzed, and green synthetic alternatives further expands the chemist's toolkit, enabling the preparation of 2-aminothiazole derivatives with greater efficiency and sustainability.

References

- Wikipedia. α-Halo ketone. [Link]

- Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. [Link]

- Royal Society of Chemistry. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). [Link]

- Beilstein Journal of Organic Chemistry. Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. (2020). [Link]

- MDPI.

- PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2014). [Link]

- PrepChem.com. Synthesis of 4-benzyl 2-amino thiazole. [Link]

- Organic Chemistry Portal. Thiazole synthesis. [Link]

- PubChem. This compound. [Link]

- ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). [Link]

- PrepChem.com. Synthesis of 1-phenylpropane-1,2-dione. [Link]

- RSC Publishing.

- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

- ResearchGate.

- ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2011). [Link]

- ResearchG

- Taylor & Francis Online. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2011). [Link]

- PubChem. 4-(4-Benzylphenyl)thiazol-2-amine. [Link]

- PMC - NIH.

- Chemical-Suppliers.com. This compound. [Link]

- ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)

- bepls.com.

- ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (2022). [Link]

- PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2011). [Link]

- ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2011). [Link]

- PubChem. 5-Benzyl-1,3-thiazol-2-amine. [Link]

- Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. html.rhhz.net [html.rhhz.net]

- 13. bepls.com [bepls.com]

- 14. Thiazole synthesis [organic-chemistry.org]

A Technical Guide to 4-Benzyl-1,3-thiazol-2-amine: Nomenclature, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is one such scaffold.[1][2] Its unique electronic properties, planarity, and capacity for hydrogen bonding make it a cornerstone in the design of novel therapeutics.[3][4] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core becomes a highly versatile building block, found in numerous clinically important drugs with activities ranging from anti-inflammatory to anticancer and antimicrobial.[2][5]

This guide provides an in-depth technical overview of a key representative of this class: 4-Benzyl-1,3-thiazol-2-amine. We will explore its fundamental chemical identity, established synthetic protocols, and its proven utility as a foundational scaffold in contemporary drug discovery, particularly in the development of novel anti-inflammatory agents.

Part 1: Core Nomenclature and Chemical Identification

Precise identification is critical for regulatory compliance, patent filing, and scientific communication. This compound is cataloged under various identifiers across multiple chemical databases. The primary IUPAC name is this compound.[6]

Common Synonyms: The compound is also known by several other names in literature and commercial catalogs, including:

-

2-amino-4-benzylthiazole[6]

-

4-benzylthiazol-2-amine[6]

-

4-(phenylmethyl)-2-Thiazolamine[6]

-

NSC-405299[6]

Table 1: Key Chemical Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 7496-56-2 | PubChem[6] |

| Molecular Formula | C₁₀H₁₀N₂S | PubChem[6] |

| SMILES | C1=CC=C(C=C1)CC2=CSC(=N2)N | PubChem[6] |

| InChI | InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | PubChem[6] |

| InChIKey | FDUDPXVHCZKIOJ-UHFFFAOYSA-N | PubChem[6] |

Part 2: Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems, influencing factors like solubility, membrane permeability, and metabolic stability.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.27 g/mol | PubChem[6] |

| Monoisotopic Mass | 190.05646950 Da | PubChem[6] |

| XLogP3 | 2.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Part 3: Chemical Synthesis

The most common and efficient method for constructing the 2-amino-4-substituted-thiazole scaffold is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For this compound, the specific precursors are 1-chloro-3-phenylpropan-2-one and thiourea.[7]

The causality of this protocol is straightforward: the nucleophilic sulfur of thiourea attacks the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular condensation between the ketone and one of the amino groups of the thiourea, leading to cyclization and dehydration to form the stable aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis of this compound[7]

Materials:

-

1-chloro-3-phenylpropan-2-one (10 g)

-

Thiourea (3.9 g)

-

Ethanol (100 ml)

-

Diluted ammonia solution

-

Diethyl ether

-

Hydrochloric acid (for hydrochloride salt formation, optional)

Procedure:

-

Combine 1-chloro-3-phenylpropan-2-one (10 g) and thiourea (3.9 g) in 100 ml of ethanol in a round-bottom flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Take up the resulting residue in a diluted ammonia solution to neutralize any excess acid and deprotonate the aminothiazole.

-

Extract the aqueous mixture with diethyl ether. Combine the organic extracts.

-

Purify the crude product from the ether extract (e.g., via recrystallization or chromatography).

-

(Optional) To form the hydrochloride salt, dissolve the purified solid in a suitable solvent and treat with hydrochloric acid. The hydrochloride salt is reported to have a melting point of 127°C. The reported yield for this protocol is 79%.[7]

Diagram: Hantzsch Synthesis Workflow

Caption: Hantzsch synthesis of this compound.

Part 4: Applications in Drug Discovery and Development

The true value of this compound for drug development professionals lies in its role as a versatile molecular scaffold. Its structure presents multiple points for chemical modification, allowing for the systematic development of derivatives with tailored biological activities.

A prominent example is its use in the design of novel anti-inflammatory agents. Researchers have synthesized a series of derivatives based on this core scaffold in an effort to develop dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[8][9][10] In this analogue-based drug design approach, the compound Darbufelone, a known dual COX/LOX inhibitor, served as the lead molecule.[9] By analyzing the pharmacophore of Darbufelone, scientists identified key structural features necessary for activity and designed a new molecular scaffold based on 4-benzyl-1,3-thiazole to mimic those features while potentially improving properties like metabolic stability.[8][10]

This strategy involves a bioisosteric replacement, where a functional group in the lead compound is replaced by another group with similar physical or chemical properties. The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. The introduction of the 2-aminothiazole moiety can improve metabolic stability and fine-tune the molecule's interaction with its biological target.[9]

Diagram: Analogue-Based Drug Design Logic

Caption: Logic flow for analogue-based drug design.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for researchers and drug developers. Its well-defined nomenclature, straightforward and high-yielding synthesis, and proven utility as a pharmacologically relevant scaffold make it an invaluable asset in medicinal chemistry. As demonstrated by its application in the development of anti-inflammatory agents, this molecule serves as a powerful starting point for creating diverse libraries of compounds, accelerating the journey from lead identification to the development of novel therapeutics. Its continued exploration is likely to yield further breakthroughs across various disease areas.

References

- PubChem. This compound.

- PrepChem. Synthesis of 4-benzyl 2-amino thiazole. [Link]

- Sharma, R., et al. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Medicinal Chemistry Research. [Link]

- Chemical-Suppliers. This compound. [Link]

- Taylor & Francis Online. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)

- ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. [Link]

- PubChem. 5-Benzyl-1,3-thiazol-2-amine.

- PubChem. 4-(4-Benzylphenyl)thiazol-2-amine.

- PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. [Link]

- PubChemLite. This compound (C10H10N2S). [Link]

- ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)

- University of Thi-Qar.

- ResearchGate. Benzo[d]thiazole-based compounds in the pharmaceutical industry. [Link]

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

- PubChem. 2-Amino-4-phenylthiazole.

- Chemical Synthesis D

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C10H10N2S | CID 346931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Benzyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery

This in-depth technical guide delves into the multifaceted biological activities of the 4-Benzyl-1,3-thiazol-2-amine core structure. While direct and extensive biological data on the parent molecule is limited in publicly accessible literature, its significance as a foundational scaffold in medicinal chemistry is paramount. This guide will, therefore, explore the synthesis of this key pharmacophore and subsequently illuminate the potent anti-inflammatory, antimicrobial, and anticancer activities exhibited by its various derivatives. The narrative is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental validation and mechanistic underpinnings of this versatile chemical entity.

Synthesis of the Core Scaffold: this compound

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the this compound core. The Hantzsch thiazole synthesis is a classical and widely adopted method for this purpose.

Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of this compound from 1-chloro-3-phenylpropan-2-one and thiourea.

Materials:

-

1-chloro-3-phenylpropan-2-one

-

Thiourea

-

Ethanol

-

Diluted ammonia

-

Ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of thiourea (3.9 g) in ethanol (100 ml), add 1-chloro-3-phenylpropan-2-one (10 g).

-

Reflux the reaction mixture for 2 hours.

-

After cooling, concentrate the solution under reduced pressure using a rotary evaporator.

-

Take up the residue in diluted ammonia and extract with ether.

-

The combined ether extracts are then purified. The resulting solid can be converted to its hydrochloride salt, which has a melting point of 127°C. The reported yield for this reaction is approximately 79%.[1]

Anti-inflammatory Activity: A Primary Therapeutic Avenue

A significant body of research has focused on the anti-inflammatory potential of 4-benzyl-1,3-thiazole derivatives. These compounds have been investigated as potential dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.

Mechanism of Action: Dual COX/LOX Inhibition

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes, which are produced by the COX and LOX pathways, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, this can lead to an overproduction of pro-inflammatory leukotrienes, potentially causing side effects such as gastric ulceration.

The 4-benzyl-1,3-thiazole scaffold has been explored for the development of dual COX/LOX inhibitors, which could offer a more balanced anti-inflammatory effect with a potentially better safety profile. The design of these derivatives has often been guided by the structure of known anti-inflammatory agents like Darbufelone, a dual COX/LOX inhibitor.

Caption: Dual inhibition of COX and LOX pathways by 4-benzyl-1,3-thiazole derivatives.

In Vivo Anti-inflammatory Activity Data

The anti-inflammatory efficacy of a series of 4-benzyl-1,3-thiazole derivatives was evaluated using the carrageenan-induced rat paw edema model. The data below is for derivatives with substitutions at the 2- and 5-positions of the thiazole ring.

| Compound ID | Substituent at Position 2 | Substituent at Position 5 | % Inhibition of Edema |

| RS11 | Anilino | 4-methoxybenzoyl | 35.2 ± 1.21 |

| RS12 | Anilino | Benzoyl | 28.6 ± 0.98 |

| RS13 | Anilino | 4-chlorobenzoyl | 41.5 ± 1.54 |

| RS31 | Carbethoxy amino | 4-methoxybenzoyl | 60.8 ± 1.45 |

| RS32 | Carbethoxy amino | Benzoyl | 39.7 ± 1.12 |

| RS33 | Carbethoxy amino | 4-chlorobenzoyl | 44.4 ± 2.43 |

| Ibuprofen | - | - | 55.3 ± 1.87 |

Data adapted from a study on 4-benzyl-1,3-thiazole derivatives. The study identifies compound RS31 as a particularly potent anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in saline

-

Test compounds (derivatives of this compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Cellular Proliferation

The 2-aminothiazole moiety is a recognized pharmacophore in a number of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected N,4-diaryl-1,3-thiazole-2-amine derivatives against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 10s | SGC-7901 (Gastric) | 0.36 |

| A549 (Lung) | 0.86 | |

| HT-1080 (Fibrosarcoma) | 0.52 | |

| 10t | SGC-7901 (Gastric) | 1.25 |

| A549 (Lung) | 2.13 | |

| HT-1080 (Fibrosarcoma) | 1.87 | |

| CA-4 (Combretastatin A-4) | SGC-7901 (Gastric) | 0.003 |

| A549 (Lung) | 0.005 | |

| HT-1080 (Fibrosarcoma) | 0.004 |

Data adapted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[2] Compound 10s is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

Antimicrobial Activity: A Broad Spectrum of Action

Thiazole derivatives are known to possess a wide range of antimicrobial activities against both bacteria and fungi. The lipophilic nature of the benzyl group and the hydrogen bonding capabilities of the 2-amino group in the core structure are thought to contribute to their ability to penetrate microbial cell membranes.

Mechanism of Action: Diverse Molecular Targets

The antimicrobial mechanism of action for thiazole derivatives is not fully elucidated and may vary depending on the specific derivative and the microbial species. However, some proposed mechanisms include:

-

Inhibition of essential enzymes: Thiazole-containing compounds have been shown to inhibit enzymes crucial for microbial survival, such as DNA gyrase and MurB, which is involved in peptidoglycan synthesis.[4]

-

Disruption of cell membrane integrity: The amphiphilic nature of some thiazole derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and cell death.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-(indol-3-yl)thiazole-2-amine derivatives against various bacterial strains.

| Compound ID | S. aureus (MIC, mg/mL) | S. Typhimurium (MIC, mg/mL) | P. aeruginosa (MIC, mg/mL) | E. coli (MIC, mg/mL) |

| 5d | 0.23 | 0.12 | 0.23 | 0.12 |

| 5m | 0.12 | 0.06 | 0.12 | 0.06 |

| 5x | 0.12 | 0.06 | 0.12 | 0.06 |

| Ampicillin | 0.03 | 0.007 | >1 | 0.007 |

| Streptomycin | 0.015 | 0.007 | 0.015 | 0.007 |

Data adapted from a study on 4-(indol-3-yl)thiazole-2-amines.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. While comprehensive biological data on the parent molecule remains to be fully elucidated in the public domain, the extensive research on its derivatives clearly demonstrates potent anti-inflammatory, anticancer, and antimicrobial activities.

The dual COX/LOX inhibitory potential of its derivatives offers a promising strategy for the development of safer anti-inflammatory drugs. The ability of other derivatives to interfere with tubulin polymerization highlights their potential as anticancer agents. Furthermore, the broad-spectrum antimicrobial activity warrants further investigation in an era of increasing drug resistance.

Future research should focus on a more systematic evaluation of the core this compound molecule to establish a baseline of its intrinsic biological activity. Structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency and selectivity for specific biological targets. Advanced computational modeling and in-depth mechanistic studies will further aid in the rational design of next-generation therapeutics based on this remarkable scaffold.

References

- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 13(10), e0205183. [Link]

- MI - Microbiology. Broth Microdilution. [Link]

- Sharma, P., & Kumar, A. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

- Stavroulaki, V., Krikelis, A., & Geronikaki, A. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)

- PrepChem. (n.d.). Synthesis of 4-benzyl 2-amino thiazole. [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 26(21), 6483. [Link]

- Geronikaki, A., & Pitta, E. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685. [Link]

- PrepChem.com. (n.d.). Synthesis of 4-benzyl 2-amino thiazole.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Kavitha, S., & G, S. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 2022, 1-17. [Link]

- National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(10), e0205183. [Link]

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Horton, T. (1994). MTT Cell Assay Protocol.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- American Chemical Society. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 47823-47841. [Link]

- MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. [Link]

- PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

- ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- PubMed Central. (2020). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 10(1), 20958. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Benzyl-1,3-thiazol-2-amine and its Derivatives

This guide provides a comprehensive exploration of the potential mechanism of action of 4-benzyl-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazole class of compounds. For researchers and drug development professionals, this document synthesizes current understanding, proposes testable hypotheses, and outlines detailed experimental protocols to elucidate its precise molecular interactions and cellular effects.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This heterocyclic scaffold is a key component in several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, highlighting its therapeutic potential.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6] The rigid, planar nature of the thiazole ring, combined with its hydrogen bonding capabilities, facilitates favorable interactions with enzyme active sites and receptor binding pockets.[1]

The subject of this guide, this compound, combines this privileged scaffold with a benzyl group at the 4-position. This substitution is significant, as studies on related derivatives suggest that the benzyl group can serve as a key pharmacophore, contributing to biological activity.[7] While the precise mechanism of action for this specific molecule is not yet fully elucidated, research on its close analogues provides a strong foundation for a hypothesized mechanism, primarily centered on anti-inflammatory and potential anticancer activities.

Hypothesized Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The most direct evidence for the potential mechanism of this compound comes from an analogue-based drug design study where its derivatives were synthesized and evaluated as anti-inflammatory agents.[7][8][9] This research used Darbufelone, a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), as a lead compound.[7][8] This suggests a plausible mechanism for this compound and its derivatives involving the modulation of the arachidonic acid cascade, a critical pathway in inflammation.

The Arachidonic Acid Cascade

Arachidonic acid is metabolized by two primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.

Dual inhibition of both COX and LOX is a desirable therapeutic strategy, as it can provide broad anti-inflammatory effects while potentially mitigating the side effects associated with selective COX inhibitors.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized point of intervention for this compound within the arachidonic acid signaling pathway.

Potential as an Anticancer Agent

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[3] Numerous derivatives have demonstrated potent in vitro activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][10] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular signaling networks and alter gene expression.[6] While specific studies on the anticancer activity of this compound are limited, its structural similarity to known anticancer agents makes this a promising area for future investigation.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action and explore the full therapeutic potential of this compound, a systematic experimental approach is required. The following protocols provide a roadmap for this investigation.

Workflow for Mechanistic Investigation

The diagram below outlines a logical workflow for characterizing the mechanism of action of a novel compound like this compound.

Step-by-Step Protocol: In Vitro COX/LOX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against COX and LOX enzymes.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against COX-1, COX-2, and 5-LOX.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Purified potato 5-LOX enzyme.

-

Arachidonic acid (substrate).

-

This compound (test compound).

-

Indomethacin (COX inhibitor control).

-

Zileuton (LOX inhibitor control).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Detection reagents (e.g., colorimetric or fluorescent probe for prostaglandin or leukotriene quantification).

-

96-well microplate and plate reader.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (COX-1, COX-2, or 5-LOX), and the test compound or control at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Detection: Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results from such assays should be summarized in a clear, tabular format for easy comparison.

| Compound | Target | IC50 (µM) |

| This compound | COX-1 | Experimental Value |

| COX-2 | Experimental Value | |

| 5-LOX | Experimental Value | |

| Indomethacin (Control) | COX-1 | Known Value |

| COX-2 | Known Value | |

| Zileuton (Control) | 5-LOX | Known Value |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the available evidence strongly points towards the inhibition of the COX and LOX pathways as a primary mode of its anti-inflammatory activity. Its structural similarity to known anticancer agents also warrants investigation into its potential as an oncology therapeutic. The experimental framework provided in this guide offers a clear path for researchers to rigorously test these hypotheses, validate molecular targets, and ultimately unlock the full therapeutic potential of this promising compound. Further studies should also explore structure-activity relationships (SAR) by synthesizing and testing additional derivatives to optimize potency and selectivity.

References

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed.

- 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets. (n.d.). Benchchem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.).

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.).

- Benzyl-N-[4-(2-hydroxyethyl)

- This compound. (n.d.). PubChem.

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.). [Source not further specified].

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3).

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). [Source not further specified].

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (n.d.). PubMed.

- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Benzyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzyl-1,3-thiazol-2-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound and its derivatives, with a primary focus on its roles in inflammation, oncology, and neurodegenerative disorders. We will dissect the mechanistic underpinnings of its interactions with key biological targets, present detailed experimental protocols for target validation, and offer insights into future drug discovery and development efforts centered on this versatile compound.

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which is a core structure in numerous biologically active molecules, including the antibiotic penicillin and the vitamin thiamine (B1)[1][2]. The 2-aminothiazole moiety, in particular, serves as a cornerstone for the synthesis of a multitude of compounds with a broad spectrum of therapeutic applications[2][3]. Derivatives of 2-aminothiazole have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties[2][4][5][6].

This compound, with its characteristic benzyl group at the 4-position, represents a key pharmacophore. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with biological targets, thereby influencing binding affinity and selectivity. This guide will systematically explore the validated and putative molecular targets of this compound and its close analogs, providing a robust framework for future research and development.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research has highlighted the anti-inflammatory potential of this compound derivatives[4][7][8]. The primary mechanism underlying this activity is the modulation of the arachidonic acid cascade, a critical pathway in the inflammatory response.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Inflammation is a protective response to injury or infection, but its dysregulation can lead to chronic inflammatory diseases. Key mediators of inflammation, prostaglandins and leukotrienes, are synthesized from arachidonic acid by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, but this can lead to an overproduction of pro-inflammatory leukotrienes, potentially causing gastrointestinal side effects. Therefore, dual inhibitors of both COX and 5-LOX are highly sought after as safer and more effective anti-inflammatory agents.

Several studies have demonstrated that derivatives of 4-benzyl-1,3-thiazole can act as dual inhibitors of COX-1/COX-2 and 5-LOX[7][8][9]. The design of these compounds was often inspired by established dual inhibitors like Darbufelone[4][7][8]. This dual inhibitory action suggests that the this compound scaffold can serve as a template for developing novel anti-inflammatory drugs with an improved safety profile.

Signaling Pathway: Arachidonic Acid Metabolism

Caption: Inhibition of COX and 5-LOX by this compound derivatives.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

Validating the inhibitory activity of this compound derivatives against COX and 5-LOX is a critical step. The following provides a generalized protocol for these assays.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing necessary co-factors like glutathione and hematin.

-

Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for a specified time at 37°C.

-

Reaction Initiation: Add arachidonic acid as the substrate to initiate the reaction.

-

Reaction Termination and Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Enzyme Source: Use purified human recombinant 5-LOX or a crude enzyme preparation from stimulated neutrophils.

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) containing calcium chloride and ATP.

-

Incubation: Pre-incubate the enzyme with the test compound or vehicle.

-

Reaction Initiation: Add arachidonic acid to start the reaction.

-

Measurement: Monitor the formation of leukotrienes (e.g., LTB4) or the consumption of oxygen using a spectrophotometer or an oxygen electrode.

-

Data Analysis: Determine the IC50 values as described for the COX assay.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

| 4-Benzyl-1,3-thiazole derivatives | COX-1, COX-2, 5-LOX | Varies with substitution, some in the low µM range | [9] |

Anticancer Potential: Targeting Cell Proliferation and Microtubule Dynamics

The 2-aminothiazole scaffold is present in several clinically approved anticancer drugs, highlighting its importance in oncology drug discovery[5]. Derivatives of this compound have shown promise as antiproliferative agents, with tubulin inhibition emerging as a key mechanism of action[10].

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization[10]. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Experimental Workflow: Validating Anticancer Activity

A multi-step approach is required to confirm the anticancer potential and mechanism of action of these compounds.

In Vitro Antiproliferative Assay (MTT Assay):

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Tubulin Polymerization Assay:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

-

Compound Addition: Add the test compound or a known tubulin inhibitor (e.g., colchicine) to the mixture.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901, A549, HT-1080 | Some compounds in the sub-micromolar range | [10] |

| 2-aminothiazole derivatives | L1210, HeLa, A549 | Varies, with some in the µM to sub-µM range | [5] |

Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases

The 2-aminothiazole scaffold has also been explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease[11]. The primary target in this context is the inhibition of cholinesterases.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, and inhibitors of AChE are a mainstay of symptomatic treatment. Thiazole derivatives have been shown to inhibit AChE, suggesting a potential therapeutic application in neurodegenerative disorders[11][12]. The mechanism of inhibition often involves interactions with the catalytic and peripheral anionic sites of the enzyme.

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

-

Enzyme and Substrate: Use purified AChE from electric eel or human sources and acetylthiocholine iodide as the substrate.

-

Reagents: Prepare Ellman's reagent (DTNB) in a phosphate buffer.

-

Reaction: In a 96-well plate, mix the enzyme, test compound (or vehicle), and DTNB.

-

Initiation: Add the substrate to start the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow product.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold is a rich source of inspiration for the development of novel therapeutic agents. While significant progress has been made in exploring its anti-inflammatory and anticancer properties, several avenues for future research remain.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-benzyl and 2-amino positions can lead to the identification of more potent and selective inhibitors for specific targets.

-

Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., antiproliferative activity), target identification and validation studies are crucial to elucidate the precise mechanism of action.

-

Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

-

Exploration of Other Therapeutic Areas: Given the broad biological activity of the 2-aminothiazole core, its potential in other disease areas such as infectious diseases and metabolic disorders warrants further investigation.

References

- Sharma, P., & Kumar, A. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 18(8), 646-661.

- ResearchGate. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.

- ResearchGate. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). (PDF) DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW.

- Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.

- Semantic Scholar. (n.d.). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.

- RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES.

- Taylor & Francis Online. (n.d.). Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.

- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- National Center for Biotechnology Information. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.

- Frontiers. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.

- Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.

- Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- National Center for Biotechnology Information. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- MDPI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- University of Thi-Qar. (n.d.). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

- National Center for Biotechnology Information. (n.d.). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review.

- MDPI. (n.d.). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 10. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Benzyl-1,3-thiazol-2-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential